molecular formula C11H13N3O B14811235 5-Cyclopropoxy-3-(dimethylamino)picolinonitrile

5-Cyclopropoxy-3-(dimethylamino)picolinonitrile

Cat. No.: B14811235
M. Wt: 203.24 g/mol
InChI Key: VIVHNIZMRSETCF-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-(dimethylamino)picolinonitrile is an organic compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a picolinonitrile core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 5-Cyclopropoxy-3-(dimethylamino)picolinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-cyanopyridine with iodomethane in the presence of sodium hydride in tetrahydrofuran (THF) at 0°C for 50 hours . This reaction results in the formation of 5-(dimethylamino)picolinonitrile, which can then be further modified to introduce the cyclopropoxy group.

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-Cyclopropoxy-3-(dimethylamino)picolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

For example, oxidation of the compound with potassium permanganate can lead to the formation of corresponding carboxylic acids. Reduction with lithium aluminum hydride can yield amines, while nucleophilic substitution reactions can introduce various functional groups at the picolinonitrile core.

Scientific Research Applications

5-Cyclopropoxy-3-(dimethylamino)picolinonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

In biology and medicine, this compound is studied for its potential biological activities. It has been investigated for its ability to interact with specific molecular targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents.

In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-(dimethylamino)picolinonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

5-Cyclopropoxy-3-(dimethylamino)picolinonitrile can be compared with other similar compounds, such as 3-(dimethylamino)picolinonitrile and 5-cyclopropoxy-6-(dimethylamino)picolinonitrile . These compounds share similar structural features but differ in the position and nature of substituents on the picolinonitrile core.

The uniqueness of this compound lies in its specific combination of the cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-cyclopropyloxy-3-(dimethylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C11H13N3O/c1-14(2)11-5-9(15-8-3-4-8)7-13-10(11)6-12/h5,7-8H,3-4H2,1-2H3

InChI Key

VIVHNIZMRSETCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=CC(=C1)OC2CC2)C#N

Origin of Product

United States

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